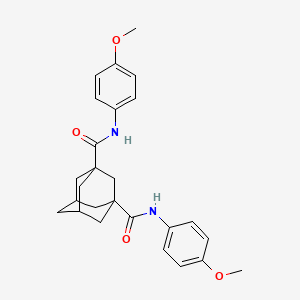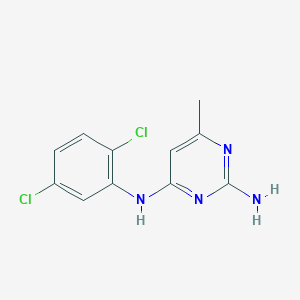![molecular formula C21H17NOS B4974263 5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as THBP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. THBP belongs to the class of benzo[a]phenanthridine alkaloids and has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
作用机制
The mechanism of action of THBP is not fully understood but is believed to involve the modulation of multiple signaling pathways. THBP has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. THBP also inhibits the activity of Akt and mTOR, two signaling pathways involved in cell survival and proliferation.
Biochemical and Physiological Effects
THBP exhibits a range of biochemical and physiological effects. THBP has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in cancer cells. THBP also reduces inflammation and exhibits antibacterial and antifungal activity. In animal models, THBP has been shown to reduce tumor growth, inflammation, and bacterial and fungal infections.
实验室实验的优点和局限性
One advantage of using THBP in lab experiments is its broad range of biological activities, which makes it a useful tool for studying multiple disease pathways. THBP is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using THBP is its potential toxicity, which may limit its therapeutic applications.
未来方向
There are several future directions for the study of THBP. One area of interest is the development of THBP derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the mechanism of action of THBP and its potential interactions with other signaling pathways. Additionally, the therapeutic potential of THBP in combination with other drugs or therapies should be explored. Finally, the development of novel drug delivery systems for THBP could improve its efficacy and reduce potential side effects.
合成方法
The synthesis of THBP involves the reaction of 2-thiophenecarboxaldehyde with 2-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then reduced using sodium borohydride to yield THBP. The purity and yield of THBP can be improved by recrystallization and column chromatography.
科学研究应用
THBP has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. THBP induces apoptosis, inhibits cell proliferation, and suppresses tumor growth by targeting multiple signaling pathways involved in cancer progression.
In addition to its anticancer activity, THBP also exhibits anti-inflammatory and antimicrobial properties. THBP has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. THBP also displays antibacterial and antifungal activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
属性
IUPAC Name |
5-thiophen-2-yl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NOS/c23-17-8-3-7-15-19-14-6-2-1-5-13(14)10-11-16(19)22-21(20(15)17)18-9-4-12-24-18/h1-2,4-6,9-12,21-22H,3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWCUVXYIFLUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=CS5)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(thiophen-2-yl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)

![4-[(3-[(4-carboxybenzoyl)amino]-5-{[(4-nitrophenyl)amino]carbonyl}benzoyl)amino]benzoic acid](/img/structure/B4974191.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)

![N~1~-(4-chlorobenzyl)-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974224.png)
![3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4974237.png)
![methyl 5-(4-ethoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4974240.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]nicotinamide](/img/structure/B4974249.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B4974254.png)
![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
